molecular formula C6H4ClIZn B1146478 4-Chlorophenylzinc iodide CAS No. 151073-70-0

4-Chlorophenylzinc iodide

Cat. No. B1146478
M. Wt: 303.84
InChI Key:
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Description

Synthesis Analysis

The synthesis of 4-Chlorophenylzinc iodide involves organometallic reactions where zinc is introduced to a chlorophenyl precursor. A study on related compounds like 3-Thienylzinc and 3-thienylmagnesium iodides, generated from the direct oxidative addition of Rieke zinc and magnesium to halogenated thiophenes, suggests a potential pathway for synthesizing 4-Chlorophenylzinc iodide through similar organometallic methodologies (Rieke, Kim, & Wu, 1997).

Molecular Structure Analysis

While specific studies on 4-Chlorophenylzinc iodide's molecular structure are limited, the structural analysis of related chlorophenyl compounds provides a basis for understanding its likely configuration. For example, the crystal structure determination of chlorophenyl compounds through X-ray diffraction methods offers a glimpse into the molecular architecture that 4-Chlorophenylzinc iodide might exhibit, suggesting a planar configuration with potential for supramolecular interactions (Yeo, Azizan, & Tiekink, 2019).

Chemical Reactions and Properties

4-Chlorophenylzinc iodide's chemical reactions are characterized by its role in nucleophilic aromatic substitution reactions, where it can act as a nucleophile due to the zinc metal's ability to stabilize negative charges. This property makes it valuable in the synthesis of various aromatic compounds. The reactivity of similar organometallic reagents, as demonstrated in the coupling reactions with electrophiles, sheds light on the versatility of 4-Chlorophenylzinc iodide in organic synthesis (Rieke, Kim, & Wu, 1997).

Physical Properties Analysis

The physical properties of 4-Chlorophenylzinc iodide, such as melting point, boiling point, and solubility, are influenced by its molecular structure and intermolecular forces. Although direct data on 4-Chlorophenylzinc iodide are scarce, the analysis of related compounds suggests that it is likely to exhibit low solubility in water due to its organometallic nature and potential for non-polar interactions.

Chemical Properties Analysis

4-Chlorophenylzinc iodide's chemical properties include its reactivity towards electrophiles, stability under various conditions, and potential as a ligand in transition metal catalysis. The interaction of chlorophenyl groups with metals, as observed in organometallic complexes, indicates the potential for 4-Chlorophenylzinc iodide to participate in complex catalytic cycles and enhance reaction efficiencies (Engelhardt, Healy, Kildea, & White, 1989).

Scientific Research Applications

  • The kinetics and mechanism of the photoactivated periodate reaction with 4-chlorophenol were explored, indicating potential applications in the degradation of pollutants like 4-chlorophenol under certain conditions (Chia, Tang, & Weavers, 2004).

  • A flow injection spectrophotometric procedure was developed for determining iodide, highlighting its catalytic effect in certain chemical reactions (Rezaei, 2000).

  • The study on the reaction of chloropyridazin-3(2H)-ones with iodide provided insights into nucleophilic substitution reactions, which may have relevance to the reactions involving 4-Chlorophenylzinc iodide (Krajsovszky et al., 2005).

  • Research on semiconducting tin and lead iodide perovskites with organic cations discussed their electronic and optical properties, which might be relevant for applications of 4-Chlorophenylzinc iodide in similar contexts (Stoumpos, Malliakas, & Kanatzidis, 2013).

  • The chlorination transformation characteristics of benzophenone-4 in the presence of iodide ions were investigated, which could have implications for understanding the reactivity of similar compounds in chlorination processes (Yang et al., 2017).

Safety And Hazards

4-Chlorophenylzinc iodide is classified as a highly flammable liquid and vapor. It is harmful if swallowed and may cause respiratory irritation. It is also suspected of causing cancer .

properties

IUPAC Name

chlorobenzene;iodozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTQVHHYZWDPKQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)Cl.[Zn+]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenylzinc iodide

Citations

For This Compound
6
Citations
L Melzig, A Metzger, P Knochel - Chemistry–A European …, 2011 - Wiley Online Library
… Thiomethyl-substituted pyridazine 2 e underwent a straightforward cross-coupling with 4-chlorophenylzinc iodide (4 m) to afford the 3,6-difunctionalized pyridazine 5 r in 72 % yield (…
H Pettersson, A Bulow, F Ek, J Jensen… - Journal of medicinal …, 2009 - ACS Publications
… The title compound was synthesized according to the general procedure using 11d (530 mg, 1.5 mmol), 4-chlorophenylzinc iodide (0.5 M in tetrahydrofuran, 6.0 mL, 3.0 mmol), PdCl 2 (…
Number of citations: 41 pubs.acs.org
Y Fu, Y Su, Q Xu, Z Du, Y Hu, KH Wang, D Huang - RSC advances, 2017 - pubs.rsc.org
… Interestingly, treatment of 4-chlorophenylzinc iodide 1c (1 equiv.) with mixed disulfide 12 (1 equiv.) gave sulfides 3m and 5a in exactly 1 [thin space (1/6-em)] : [thin space (1/6-em)] 1 …
Number of citations: 19 pubs.rsc.org
OO NO - J. Heterocycl. Chem, 1990 - Citeseer
Aldrichimica Acta 32_2 Page 1 Volume 32, Number 2, 1999 Enzymatic Dihydroxylation of Aromatics in Enantioselective Synthesis: Expanding Asymmetric Methodology ® ALDRICH® …
Number of citations: 3 citeseerx.ist.psu.edu
L Melzig - 2011 - edoc.ub.uni-muenchen.de
I would like to bow to Dr. Christian Rauhut for the fruitful collaboration in the field of sulfoxide chemistry and nerdism, Dr. Albrecht Metzger and Dr. Christina Despotopoulou for their work …
Number of citations: 5 edoc.ub.uni-muenchen.de
M Schade - 2011 - edoc.ub.uni-muenchen.de
Diarylmethanes are an important class of compounds with biological or pharmacological activity. 40 For example Dapagliflozin (6), developed by Bristol-Myers Squibb, or Canagliflozin (…
Number of citations: 5 edoc.ub.uni-muenchen.de

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